4-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a fluorine atom, a methylsulfonyl group, and a thiadiazole ring, making it a unique and versatile compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions.
Fluorination: The fluorine atom is added using fluorinating agents.
Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The fluorine atom and other groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
4-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological molecules provide insights into its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxyphenyl)benzamide
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
4-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H8FN3O3S2 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-fluoro-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) |
InChI Key |
IZYFVCWZRFXJSK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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